Cyclopropane, 1,1-diethenyl-

Catalog No.
S1514017
CAS No.
17085-84-6
M.F
C7H10
M. Wt
94.15 g/mol
Availability
Inquiry
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Cyclopropane, 1,1-diethenyl-

CAS Number

17085-84-6

Product Name

Cyclopropane, 1,1-diethenyl-

IUPAC Name

1,1-bis(ethenyl)cyclopropane

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

InChI

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2

InChI Key

UDKCHWVGPNQSQK-UHFFFAOYSA-N

SMILES

C=CC1(CC1)C=C

Synonyms

Cyclopropane, 1,1-diethenyl-

Canonical SMILES

C=CC1(CC1)C=C

Cyclopropane, 1,1-diethenyl-, commonly known as 1,1-divinylcyclopropane, is a highly strained, geminally substituted carbocyclic diene. Characterized by a cyclopropane ring bearing two vinyl groups on a single carbon atom, this structural motif imparts profound thermodynamic instability. In advanced organic synthesis, it serves as a specialized, high-energy precursor. Unlike simpler cycloalkanes, its dual-vinyl geometry and inherent ring strain drive thermodynamically favorable ring-opening and rearrangement cascades, making it a critical building block for the rapid assembly of functionalized cyclopentenes and complex polycyclic alkaloid scaffolds [1].

Generic substitution of 1,1-diethenylcyclopropane with its structural isomer, 1,2-divinylcyclopropane, or simple monovinylcyclopropane results in complete synthetic failure due to divergent reaction pathways. The 1,2-divinyl isomer (specifically the cis-form) undergoes a highly facile [3,3]-sigmatropic Cope rearrangement at temperatures below 100 °C, exclusively yielding seven-membered cycloheptadiene rings. In stark contrast, the geminal 1,1-substitution prevents this Cope pathway, requiring the compound to be utilized for higher-temperature (~250 °C) vinylcyclopropane rearrangements to form five-membered vinylcyclopentenes, or to act as a dual-acceptor in tandem radical cyclizations [1]. Consequently, buyers targeting five-membered rings or multi-ring radical cascades cannot substitute the 1,1-isomer with the 1,2-isomer.

Divergent Thermal Rearrangement Pathways

The spatial arrangement of the vinyl groups dictates the thermal stability and the resulting product scaffold. Unlike 1,2-divinylcyclopropanes, which undergo low-temperature Cope rearrangements, 1,1-diethenylcyclopropane requires significantly elevated temperatures to react, undergoing a vinylcyclopropane rearrangement to specifically form vinylcyclopentenes [1].

Evidence DimensionRearrangement Temperature and Product Scaffold
Target Compound Data~250 °C activation (yields 5-membered vinylcyclopentenes)
Comparator Or Baselinecis-1,2-divinylcyclopropane (<100 °C activation, yields 7-membered cycloheptadienes)
Quantified Difference>150 °C difference in thermal stability and entirely divergent ring expansion products
ConditionsThermal activation in gas phase or non-polar solvent

Procurement teams targeting the synthesis of five-membered cyclopentene rings must select the 1,1-isomer, as the 1,2-isomer will irreversibly form seven-membered rings at much lower temperatures.

Thermodynamic Driving Force via Quantified Ring Strain

The inherent ring strain of 1,1-diethenylcyclopropane provides a massive thermodynamic driving force for ring-opening reactions. Calorimetric data demonstrates that its enthalpy of hydrogenation is drastically more exothermic than that of a comparable acyclic diene, quantifying the stored energy within the strained three-membered ring [1].

Evidence DimensionEnthalpy of Hydrogenation (ΔrH°)
Target Compound Data-391.0 ± 0.8 kJ/mol
Comparator Or Baseline3-ethylidene-1,4-pentadiene (-349.0 ± 0.4 kJ/mol)
Quantified Difference42.0 kJ/mol higher exothermic release
ConditionsLiquid phase hydrogenation (3 H2 + diene -> 3-ethylpentane)

This quantified strain energy dictates the compound's suitability as a high-energy precursor, ensuring that downstream ring-expansion and radical cascade reactions are thermodynamically favorable.

Tandem Radical Cyclization Efficiency

The geminal placement of the vinyl groups allows 1,1-diethenylcyclopropanes to act as highly efficient radical acceptors. Treatment with radical initiators triggers tandem cyclizations that build complex polycyclic scaffolds in a single step—a geometry-dependent cascade that is impossible for monovinyl analogs [1].

Evidence DimensionCascade Cyclization Capability
Target Compound DataUndergoes tandem radical cyclization to form complex tetracyclic scaffolds
Comparator Or BaselineMonovinylcyclopropanes (terminate after a single ring opening/closure)
Quantified DifferenceFormation of multiple interconnected rings in one step vs. single ring formation
ConditionsBu3SnH/AIBN initiated radical reaction at 80 °C

For the industrial or laboratory synthesis of complex alkaloid frameworks, the 1,1-divinyl substitution pattern is strictly necessary to achieve multi-ring formation in a single operational step.

Precursor for Vinylcyclopentene Synthesis

Due to its specific thermal rearrangement profile, 1,1-diethenylcyclopropane is the required precursor for synthesizing substituted vinylcyclopentenes at elevated temperatures (~250 °C), avoiding the cycloheptadiene byproducts associated with 1,2-isomers [1].

Core Scaffold Assembly in Alkaloid Total Synthesis

The compound's geometry-dependent ability to undergo tandem radical cyclizations makes it the correct choice for the rapid, single-step construction of complex tetracyclic cores, such as those found in the meloscine family of alkaloids [1].

High-Energy Intermediate in Cascade Reactions

Leveraging its quantified excess strain energy (42 kJ/mol relative to acyclic analogs), this compound is selected as a thermodynamic driver in complex cascade reactions where the release of ring strain is necessary to overcome high activation barriers in subsequent steps [2].

XLogP3

2.8

Other CAS

17085-84-6

Wikipedia

Cyclopropane, 1,1-diethenyl-

Dates

Last modified: 07-17-2023

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